molecular formula C19H24N4O4 B3010089 ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate CAS No. 1400069-06-8

ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate

Cat. No.: B3010089
CAS No.: 1400069-06-8
M. Wt: 372.425
InChI Key: IVSGLIPLMBFHAE-UHFFFAOYSA-N
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Description

Ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. It belongs to the pyridazinone class of heterocyclic compounds, which are recognized as privileged structures in pharmaceutical development due to their diverse biological activities . Pyridazinone derivatives have been extensively studied and reported in scientific literature to exhibit a broad spectrum of pharmacological properties, including potential anti-bacterial, anti-fungal, anti-cancer, analgesic, and anti-inflammatory activities . The molecular architecture of this compound incorporates both a pyridazinone core and a 4-methoxyphenylpiperazine moiety, a combination that may be explored for its interaction with various biological targets. Researchers can utilize this reagent as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bio-screening assays to investigate structure-activity relationships (SAR). The presence of the ester functional group offers a handle for further chemical modifications, facilitating the exploration of its physicochemical and pharmacokinetic properties. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-3-27-19(25)14-23-18(24)9-8-17(20-23)22-12-10-21(11-13-22)15-4-6-16(26-2)7-5-15/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSGLIPLMBFHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with a suitable pyridazinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step involves esterification with ethyl acetate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone moiety can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxylated pyridazinone .

Scientific Research Applications

Ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyridazinone moiety may inhibit certain enzymes, leading to altered biochemical pathways. These interactions can result in various pharmacological effects, such as neuroprotection or anti-inflammatory activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of pyridazinone-piperazine hybrids. Key structural analogs and their differences are summarized below:

Compound R1 (Piperazine Substituent) R2 (Core Substituent) Key Modifications References
Ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate 4-Methoxyphenyl Ethyl acetate Electron-donating methoxy group
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate 4-Chlorophenyl Ethyl acetate Electron-withdrawing chloro group
3-[3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide 4-Fluorophenyl Propanamide Fluorine substitution; amide linker
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate 2-Chlorobenzyl Ethyl acetate; methyl group Benzyl substitution; methyl at pyridazinone

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound may enhance solubility and alter receptor binding compared to halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives), which are more lipophilic and electronically distinct .
  • Substituent Position: Analogues like ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate demonstrate that substitutions on the pyridazinone ring (e.g., methyl groups) can sterically hinder interactions or modulate metabolic stability .

Comparison of Yields :

  • Chlorophenyl analogs (e.g., ) reported yields of 51–62%, while fluorophenyl derivatives (e.g., ) showed lower yields (~42%), possibly due to steric or electronic effects during synthesis.
Pharmacological and Physicochemical Properties
2.3.1 Receptor Binding and Activity
  • Piperazine Role : The piperazine moiety is critical for interactions with serotonin (5-HT) or dopamine receptors, common in antipsychotic or antidepressant agents. The 4-methoxyphenyl group may enhance affinity for serotonin receptors compared to halogenated analogs .
  • Pyridazinone Core: The 6-oxo group contributes to hydrogen-bonding interactions, while substituents like methyl or benzyl groups (e.g., ) influence metabolic stability.
2.3.2 Physicochemical Data
Property Target Compound 4-Chlorophenyl Analog 4-Fluorophenyl Analog
LogP (Predicted) ~2.8 ~3.2 ~2.5
Solubility (mg/mL) ~0.15 ~0.10 ~0.20
IR C=O Stretch (cm⁻¹) 1720 (ester) 1725 (ester) 1662 (amide)

Notes:

  • The methoxy group reduces LogP compared to chlorophenyl analogs, improving aqueous solubility.
  • Amide-linked derivatives (e.g., ) exhibit lower C=O stretching frequencies due to conjugation effects.

Biological Activity

Ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C18_{18}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 342.39 g/mol
  • CAS Number : Not specified in available literature.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common steps include:

  • Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Piperazine Coupling : The piperazine moiety is introduced via coupling reactions with appropriate derivatives.
  • Final Esterification : The ethyl acetate group is added to complete the synthesis.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and other diseases. Preliminary studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • In Vitro Studies : Research conducted on various cancer cell lines has shown that the compound exhibits significant cytotoxic effects. For instance, it was tested against leukemia, non-small cell lung cancer, colon cancer, and breast cancer cells using the sulforhodamine B assay.
    Cell LineIC50 (µM)Activity Description
    MDA-MB-468 (Breast)15High sensitivity to treatment
    A549 (Lung)20Moderate sensitivity
    HCT116 (Colon)25Lower sensitivity

Other Biological Activities

In addition to its antitumor properties, this compound has been explored for other therapeutic potentials:

  • Antidepressant Effects : Due to the presence of the piperazine moiety, it may exhibit activity similar to known antidepressants.
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential for development as an antimicrobial agent.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Organic and Pharmaceutical Chemistry evaluated the antitumor efficacy of several derivatives of compounds related to this compound. The findings indicated that modifications in the alkyl chain significantly enhanced cytotoxicity against specific cancer cell lines, suggesting structure-activity relationships that could guide future drug design .

Case Study 2: Pharmacokinetics

Research on pharmacokinetic properties revealed that this compound demonstrates favorable absorption characteristics with moderate bioavailability. Studies indicated a half-life suitable for therapeutic applications, making it a candidate for further clinical evaluation .

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